Yttrium(III) acetate tetrahydrate

Übersicht

Beschreibung

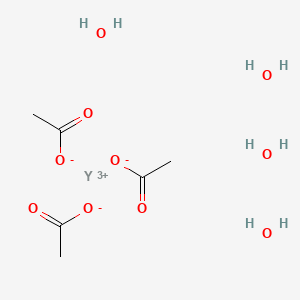

Yttrium(III) acetate tetrahydrate is a useful research compound. Its molecular formula is C6H17O10Y and its molecular weight is 338.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Yttrium(III) acetate tetrahydrate (Y(Ac)₃·4H₂O) is a compound that has garnered attention for its potential biological applications, particularly in the fields of nanotechnology and medicine. This article explores its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

This compound is a crystalline compound that is moderately soluble in water. Its decomposition leads to yttrium oxide, which is crucial for various applications including ceramics, catalysts, and optical materials. The compound's chemical formula is C₆H₁₇O₁₀Y with a molecular weight of 338.10 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₇O₁₀Y |

| Molecular Weight | 338.10 g/mol |

| Solubility | Soluble in hot water |

| Melting Point | Decomposes upon heating |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of yttrium compounds, particularly when synthesized into nanoparticles. For instance, yttrium fluoride (YF₃) nanoparticles derived from this compound have shown significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The size of the nanoparticles was found to influence their antimicrobial effectiveness, with smaller particles exhibiting enhanced activity .

- Case Study : A study demonstrated that YF₃ nanoparticles could be effectively coated onto medical catheters, significantly reducing bacterial colonization compared to uncoated surfaces. This suggests potential applications in preventing infections associated with medical implants .

Cytotoxicity and Biocompatibility

The cytotoxic effects of yttrium compounds have been evaluated in various cellular models. In one study, the compatibility of yttrium-based nanoparticles with MC3T3-E1 preosteoblasts was assessed. Results indicated that these nanoparticles did not exhibit significant cytotoxicity and even promoted higher proliferation rates compared to control groups. The expression levels of osteoblastic markers were also enhanced, indicating a positive influence on cell differentiation and mineralization processes .

Synthesis and Characterization

This compound serves as a precursor for synthesizing various yttrium-based nanomaterials. For example, sodium yttrium fluoride (NaYF₄) nanoparticles are synthesized using yttrium acetate in combination with oleic acid and ammonium fluoride. This method allows for precise control over particle size and crystallinity, which are critical for their optical properties .

Table 2: Synthesis Overview of NaYF₄ Nanoparticles

| Step | Description |

|---|---|

| Precursor | This compound |

| Reaction Medium | Oleic acid in octadecene |

| Temperature | 50 °C |

| Final Product | NaYF₄ Nanoparticles |

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Yttrium(III) acetate tetrahydrate is utilized in analytical chemistry for the preparation of yttrium-based compounds. It serves as a precursor in the synthesis of yttrium trifluoride (YF3) nanoparticles, which exhibit notable antibacterial properties. The compound's high purity (99.9%) ensures reliable results in analytical procedures .

Key Properties:

- Molecular Weight : 338.10 g/mol

- CAS Number : 85949-60-6

- Solubility : Soluble in hot water

- Melting Point : Decomposes upon heating

Catalysis

In catalysis, this compound acts as a catalyst in various chemical reactions. Its role in synthesizing yttrium oxide and yttrium fluoride is particularly noteworthy. These compounds are essential in producing materials for electronic and optical applications .

Nanomaterial Synthesis

One of the most promising applications of this compound is in the synthesis of nanomaterials, particularly YF3 nanoparticles. A study demonstrated that sonochemical irradiation of an aqueous solution containing yttrium(III) acetate and hydrofluoric acid produced needle-shaped YF3 nanoparticles with significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus at microgram/milliliter concentrations .

Synthesis Overview:

- Method : Sonochemical irradiation

- Nanoparticle Characteristics :

- Shape: Needle-like

- Size: Dependent on synthesis conditions

- Antibacterial efficacy: Size-dependent

Biomedical Applications

This compound has shown potential in biomedical applications, particularly in the development of antimicrobial coatings for medical devices. Modified catheters coated with YF3 nanoparticles demonstrated reduced bacterial colonization and biofilm formation, indicating their potential as effective antimicrobial agents .

Case Study:

A study investigated the efficacy of YF3 nanoparticle-coated catheters, revealing a significant reduction in bacterial colonization compared to uncoated surfaces. This highlights the compound's utility in enhancing medical device safety and effectiveness.

Optical Applications

In optics, this compound is a precursor for synthesizing luminescent materials such as yttrium oxide doped with rare earth elements. These materials are crucial for developing phosphors used in lighting and display technologies .

Analyse Chemischer Reaktionen

Thermal Decomposition

Yttrium(III) acetate tetrahydrate undergoes controlled thermal decomposition to form yttrium oxide (

):

Key Data :

-

Applications : Production of high-purity

for optical glasses, ceramics, and fuel cell electrolytes .

| Condition | Product | Purity | Application |

|---|---|---|---|

| (air) | |||

| Structural ceramics | |||

| (inert) | Nanoparticulate | ||

| Catalysts |

Reaction with Hydrofluoric Acid

Yttrium(III) acetate reacts with hydrofluoric acid (

) to synthesize yttrium trifluoride (

):

Key Findings :

-

Nanoparticle Synthesis :

nanoparticles (20–50 nm) exhibit antibacterial properties and are used in photo-optical materials . -

Reaction Conditions : Conducted in methanol/oleic acid at

, yielding

upconversion nanoparticles .

Hydrolysis and Solubility Behavior

The compound displays moderate solubility in water (

at

), increasing with temperature:

Critical Observations :

-

Hydrolysis : Forms

in basic aqueous solutions, which dehydrates to

at elevated temperatures . -

pH Sensitivity : Stable in acidic conditions but precipitates as

at

.

Coordination Chemistry and Ligand Exchange

Yttrium(III) acetate acts as a precursor for sol-gel synthesis by reacting with organic ligands:

Example Reaction with Oleic Acid :

Applications :

-

Thin Films : Used in superconducting and dielectric coatings .

-

Nanomaterial Templates : Enables size-controlled synthesis of

nanostructures .

Reaction with Alkali Hydroxides

In alkaline environments, yttrium acetate forms intermediate hydroxides:

Subsequent Reaction :

Utility : This pathway is critical for synthesizing

-stabilized zirconia in fuel cells .

Comparative Reactivity of Yttrium Acetate Derivatives

| Reaction Partner | Product | Conditions | Application |

|---|---|---|---|

| (hot) | |||

| ions | |||

| Catalyst preparation | |||

| Methanol, | |||

| Optical materials | |||

| Ceramic matrices |

Eigenschaften

IUPAC Name |

yttrium(3+);triacetate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.4H2O.Y/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);4*1H2;/q;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQRTHPXPDTMBQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17O10Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600280 | |

| Record name | Yttrium acetate--water (1/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207801-28-3 | |

| Record name | Yttrium acetate--water (1/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.